N1-(2-PHENYLETHYL)BENZENE-1,2-DIAMINE
Description
N1-(2-Phenylethyl)benzene-1,2-diamine is an aromatic diamine derivative featuring a phenylethyl substituent attached to one of the amino groups of the benzene-1,2-diamine backbone. These compounds are critical intermediates in organocatalysis, corrosion inhibition, and pharmaceutical research due to their hydrogen-bonding capabilities and tunable electronic properties .
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-N-(2-phenylethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
InChI Key |
UMCDLQOIKZOKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Phenylethyl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of benzene-1,2-diamine with 2-phenylethyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Phenylethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N1-(2-Phenylethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N1-(2-Phenylethyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application, but molecular docking studies have shown its potential to interact with targets involved in cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N1-(2-Phenylethyl)benzene-1,2-diamine with analogous benzene-1,2-diamine derivatives, focusing on substituent effects, synthesis, and applications.
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Phenylethyl vs. Benzyl/Phenyl Groups : The phenylethyl group introduces greater flexibility and hydrophobicity compared to rigid benzyl or phenyl substituents. This may enhance solubility in organic solvents but reduce catalytic activity in hydrogen-bond-mediated reactions .
- Electron-Withdrawing Substituents : CF3 or Cl groups increase electrophilicity of the aromatic ring, improving corrosion inhibition or catalytic activity in electron-deficient systems .
Challenges :
- Steric bulk (e.g., tert-butyl groups) or electron-deficient substituents (e.g., CF3) may hinder reaction efficiency, requiring optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
